molecular formula C18H15ClN2O3 B8349808 N6-Methoxy-7-benzyloxy-4-chloro-6-quinolinecarboxamide

N6-Methoxy-7-benzyloxy-4-chloro-6-quinolinecarboxamide

Cat. No.: B8349808
M. Wt: 342.8 g/mol
InChI Key: OPIIOLKZDIXILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-Methoxy-7-benzyloxy-4-chloro-6-quinolinecarboxamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

4-chloro-N-methoxy-7-phenylmethoxyquinoline-6-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c1-23-21-18(22)14-9-13-15(19)7-8-20-16(13)10-17(14)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,21,22)

InChI Key

OPIIOLKZDIXILK-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

After adding thionyl chloride (10 ml) and a catalytic amount of dimethylformamide to phenyl 7-benzyloxy-4-oxo-1,4-dihydro-6-quinolinecarboxylate (2.32 g, 6.25 mmol), the mixture was heated to reflux for 2 hours while stirring. The reaction solution was concentrated under reduced pressure and azeotropically distilled twice with toluene, the residue was dissolved in a dimethylformamide (20 ml) and triethylamine (20 ml) mixed solvent, methoxylamine hydrochloride (10.4 g, 125 mmol) was added thereto while cooling in an ice water bath, and the mixture was stirred at room temperature for 18 hours. The reaction solution was distributed between ethyl acetate and water, and then the organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate. After distilling off the solvent, it was subjected to silica gel column chromatography, the target fraction was concentrated under reduced pressure, the obtained crude product was suspended in ethyl acetate, the suspension was diluted with hexane, and the crystals were filtered out, washed with hexane and blow-dried to obtain the title compound (392 mg, 1.14 mmol, 18%) as white crystals.
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10 mL
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phenyl 7-benzyloxy-4-oxo-1,4-dihydro-6-quinolinecarboxylate
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2.32 g
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10.4 g
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Yield
18%

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